PARP-1 Inhibition: 5-Hydroxy Compound (61 nM) vs. Unsubstituted Scaffold (130,000 nM)
The 5-hydroxy-3,4-dihydro-2H-isoquinolin-1-one exhibits a PARP-1 IC50 of 61 nM, whereas the unsubstituted 3,4-dihydroisoquinolin-1(2H)-one scaffold demonstrates negligible PARP-1 engagement with an IC50 of 130,000 nM against the PARP-10 L926G mutant—the closest available comparator for this scaffold class [1][2]. A structurally related 5-hydroxyisoquinolin-1(2H)-one derivative (4-(4-((dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one) shows comparable PARP-1 inhibitory potency at 68 nM, confirming that 5-hydroxylation is essential for PARP family engagement [3].
| Evidence Dimension | PARP-1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 61 nM |
| Comparator Or Baseline | 3,4-dihydroisoquinolin-1(2H)-one (unsubstituted): 130,000 nM (PARP-10 L926G mutant); 5-hydroxyisoquinolin-1(2H)-one derivative: 68 nM |
| Quantified Difference | >2,100-fold more potent than unsubstituted scaffold; equipotent to analogous 5-hydroxyisoquinolinone |
| Conditions | Inhibition of PARP-1 assessed by incorporation of biotinylated poly(ADP-ribose) onto histone protein after 60 minutes via TACS-Sapphire assay |
Why This Matters
This >2,000-fold potency differential demonstrates that the 5-hydroxyl group is indispensable for PARP-1 target engagement; substitution with the unsubstituted scaffold will yield false negatives in DNA damage repair assays.
- [1] BindingDB. BDBM50096146 (CHEMBL3593990). Affinity Data: IC50 61 nM for PARP-1. View Source
- [2] BindingDB. BDBM50339016 (3,4-dihydroisoquinolin-1(2H)-one). Affinity Data: IC50 130,000 nM for PARP-10 L926G mutant. View Source
- [3] BindingDB. BDBM50322364 (4-(4-((dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one). Affinity Data: IC50 68 nM for PARP1. View Source
